molecular formula C9H8ClF2NO B1623117 3-chloro-N-(2,4-difluorophenyl)propanamide CAS No. 392741-26-3

3-chloro-N-(2,4-difluorophenyl)propanamide

Cat. No.: B1623117
CAS No.: 392741-26-3
M. Wt: 219.61 g/mol
InChI Key: XEYNSCICHAFISQ-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-difluorophenyl)propanamide is an organic compound with the molecular formula C9H8ClF2NO It is a member of the amide family and contains a chloro group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)propanamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield 3-chloropropanoic acid and 2,4-difluoroaniline .

Conditions Reagents Products
Acidic (HCl, H₂SO₄)Concentrated HCl, reflux3-chloropropanoic acid + 2,4-difluoroaniline
Basic (NaOH, KOH)10% NaOH, 80–100°CSodium 3-chloropropanoate + 2,4-difluoroaniline

Key Findings :

  • Hydrolysis efficiency depends on temperature and reaction duration. For example, refluxing with HCl for 24 hours achieves >90% conversion .

  • Base-mediated hydrolysis requires pH control (pH 8–9) to minimize side reactions .

Nucleophilic Substitution at the Chlorine Atom

The 3-chloro substituent on the propanamide chain participates in nucleophilic substitution reactions.

Nucleophile Reagents/Conditions Product
Amines (e.g., NH₃)DMF, 60°C, 12 hours3-amino-N-(2,4-difluorophenyl)propanamide
Thiols (e.g., NaSH)Ethanol, reflux, 8 hours3-mercapto-N-(2,4-difluorophenyl)propanamide

Key Findings :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

  • Substitution at the 3-chloro position is sterically hindered by the adjacent amide group, requiring prolonged reaction times .

Electrophilic Aromatic Substitution (EAS)

The 2,4-difluorophenyl ring undergoes EAS at meta positions relative to fluorine atoms.

Reagent Conditions Product
HNO₃ (nitration)H₂SO₄, 0–5°C3-chloro-N-(2,4-difluoro-5-nitrophenyl)propanamide
Br₂ (bromination)FeBr₃, CH₂Cl₂, 25°C3-chloro-N-(2,4-difluoro-5-bromophenyl)propanamide

Key Findings :

  • Fluorine’s strong electron-withdrawing effect directs substitution to the meta position .

  • Nitration yields mixed products due to competing para substitution (minor pathway) .

Oxidation Reactions

Oxidation targets the propanamide backbone or aromatic ring.

Oxidizing Agent Conditions Product
KMnO₄H₂O, 100°C, 6 hours3-chloropropanoic acid (via C–N bond cleavage)
Ozone (O₃)CH₂Cl₂, -78°C, 2 hoursOxidative degradation products

Key Findings :

  • KMnO₄ cleaves the C–N bond, yielding 3-chloropropanoic acid and ammonia .

  • Ozonolysis produces fragmented aldehydes and ketones, indicating instability under strong oxidative conditions .

Reduction Reactions

The amide group can be reduced to a primary amine.

Reducing Agent Conditions Product
LiAlH₄THF, 0°C → 25°C, 4 hours3-chloro-N-(2,4-difluorophenyl)propylamine
H₂ (Pd/C)Ethanol, 50 psi, 12 hours3-chloro-N-(2,4-difluorophenyl)propylamine

Key Findings :

  • LiAlH₄ achieves >80% conversion but requires strict anhydrous conditions .

  • Catalytic hydrogenation is slower (40% yield after 12 hours) but safer for industrial applications .

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications that can lead to the development of new compounds with desired properties .

Biology

  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition suggests its utility in treating inflammatory diseases .
  • Ligand in Biochemical Assays : The compound is used as a ligand in various biochemical assays to study protein interactions and enzyme mechanisms .

Medicine

  • Therapeutic Properties : Preliminary studies indicate that 3-chloro-N-(2,4-difluorophenyl)propanamide exhibits anti-inflammatory and anticancer activities. It has shown promise in reducing cell viability in cancer cell lines and inducing apoptosis .
  • Drug Design : The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Industry

  • Agrochemicals and Pharmaceuticals : Utilized in the formulation of agrochemicals and pharmaceuticals due to its biological activity and ability to modify chemical properties effectively .

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits COX enzymes, which play a pivotal role in inflammatory responses. The inhibition leads to a decrease in pro-inflammatory mediators .

Anticancer Activity

In vitro studies have shown that this compound can significantly reduce cell viability across various cancer types, including breast and colon cancers. The compound's mechanism likely involves interference with cell cycle regulation pathways .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, confirming its binding affinity to active sites of relevant enzymes .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(2,4-dichlorophenyl)propanamide
  • 3-chloro-N-(2,4-dimethylphenyl)propanamide

Uniqueness

3-chloro-N-(2,4-difluorophenyl)propanamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in drug design and development.

Biological Activity

3-Chloro-N-(2,4-difluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8ClF2NOC_9H_8ClF_2NO. The compound features a chlorinated propanamide structure with two fluorine substituents on the phenyl ring, which may influence its biological reactivity and interactions with molecular targets.

This compound is primarily investigated for its role as an enzyme inhibitor . Its mechanism involves binding to the active sites of specific enzymes, thus inhibiting their catalytic functions. This inhibition can affect various biochemical pathways, including those involved in inflammation and cancer progression .

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory activity . It has been shown to inhibit enzymes related to inflammatory pathways, suggesting its potential application in treating inflammatory diseases. The inhibition of these enzymes can lead to a reduction in pro-inflammatory mediators, thereby alleviating inflammation symptoms .

Anticancer Potential

In addition to its anti-inflammatory properties, there are indications that this compound may possess anticancer activity . Preliminary studies suggest that it could induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways affected by the compound include those involved in cell cycle regulation and apoptosis induction .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : Various assays have demonstrated the compound's ability to inhibit specific enzymes linked to inflammatory responses. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that this compound could reduce cell viability significantly. The compound was tested against several cancer types, including breast and colon cancers, showing promising results in inhibiting cell proliferation .
  • Mechanistic Insights : Molecular docking studies provided insights into how this compound interacts with target proteins at the molecular level. These studies suggested that the compound binds effectively to active sites of relevant enzymes, blocking their activity and leading to downstream effects on cellular functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameChemical FormulaKey Features
3-Chloro-N-(2-fluorophenyl)propanamideC9H9ClFNOContains only one fluorine substituent
3-Chloro-N-(4-fluorophenyl)propanamideC9H9ClFNODifferent fluorine position affecting biological activity
3-Chloro-N-(3,4-difluorophenyl)propanamideC9H8ClF2NOTwo fluorine atoms increase reactivity

The variations in substituents significantly influence the biological activity and chemical behavior of these compounds. The presence of two fluorine atoms in this compound may enhance its reactivity compared to its analogs.

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-chloro-N-(2,4-difluorophenyl)propanamide, and how are they applied?

Type : Basic
Answer :

  • 1H-NMR : Assign proton environments (e.g., δ 2.91 ppm for CH2Cl in related structures ).
  • IR : Identify carbonyl stretching (~1670 cm⁻¹) and amide N-H vibrations (~3220 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing (orthorhombic Pbca space group, a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å) .

Q. How can density functional theory (DFT) predict the electronic structure of this compound, and what discrepancies arise with experimental data?

Type : Advanced
Answer :

  • Use hybrid functionals (e.g., B3LYP ) to compute molecular orbitals and vibrational spectra.
  • Discrepancies in bond lengths or vibrational modes may stem from solvent effects or basis set limitations. Validate with experimental IR/NMR and apply solvation models (e.g., PCM) .

Q. What synthetic routes are effective for preparing this compound?

Type : Basic
Answer :

  • React 3-chloropropanoyl chloride with 2,4-difluoroaniline in dichloromethane, using triethylamine as a base.
  • Purify via recrystallization (ethanol-chloroform, m.p. 208–209°C) to achieve ~63% yield .

Q. How can side reactions during synthesis of 3-chloro-N-(aryl)propanamides be mitigated?

Type : Advanced
Answer :

  • Use coupling agents (HATU, EDC/HOBt ) to activate the carbonyl.
  • Optimize stoichiometry (1:1.1 amine:acyl chloride) and temperature (0–5°C) to suppress over-acylation .

Q. What safety protocols are critical for handling this compound?

Type : Basic
Answer :

  • Use nitrile gloves, safety goggles, and a fume hood. Store in airtight containers at 2–8°C .

Q. How can hydrolytic stability under physiological conditions be assessed?

Type : Advanced
Answer :

  • Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC; fluorine substituents may enhance resistance to hydrolysis .

Q. What chromatographic techniques optimize purification?

Type : Basic
Answer :

  • Silica gel column chromatography with hexane/ethyl acetate (3:1 gradient). For complex mixtures, use preparative HPLC (C18 column, acetonitrile/water) .

Q. How do fluorine substituents influence electronic properties and reactivity?

Type : Advanced
Answer :

  • Fluorine increases electrophilicity of the amide carbonyl (DFT-calculated partial charges ). Experimentally, this enhances susceptibility to nucleophilic attack (kinetic studies ).

Q. What are the solubility characteristics in common solvents?

Type : Basic
Answer :

  • Moderately soluble in DCM, chloroform, and DMSO; sparingly soluble in water. Ethanol solubility increases with temperature (12 mg/mL at 25°C → 45 mg/mL at 60°C) .

Q. What in vitro models evaluate bioactivity, and how are results interpreted?

Type : Advanced
Answer :

  • Enzyme inhibition assays : Measure IC50 values for kinase/protease targets.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC50 = 10–50 μM for related compounds ).

Properties

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNSCICHAFISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402935
Record name 3-chloro-N-(2,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392741-26-3
Record name 3-chloro-N-(2,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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